molecular formula C6H4BrNOS B13082739 5-Bromo-3-methylthieno[3,2-d]isoxazole

5-Bromo-3-methylthieno[3,2-d]isoxazole

Cat. No.: B13082739
M. Wt: 218.07 g/mol
InChI Key: NOOOGOIADPJWQZ-UHFFFAOYSA-N
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Description

5-Bromo-3-methylthieno[3,2-d]isoxazole is a heterocyclic compound with the following chemical structure:

C8H6BrNO\text{C}_8\text{H}_6\text{BrNO}C8​H6​BrNO

. It belongs to the isoxazole family, which contains a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The bromine substitution at position 5 and the methyl group at position 3 give this compound its unique properties.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 5-bromo-3-methylthieno[3,2-d]isoxazole. One common approach involves cyclization of an appropriate precursor. For example, a thieno[3,2-d]isoxazole ring can be formed by reacting 3-methylthiophene-2-carboxylic acid with hydroxylamine hydrochloride, followed by bromination at position 5 . The detailed reaction conditions and mechanisms would require further investigation.

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. It is often synthesized in research laboratories for specialized applications.

Chemical Reactions Analysis

5-Bromo-3-methylthieno[3,2-d]isoxazole can undergo various chemical reactions:

    Substitution Reactions: The bromine atom at position 5 makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Common Reagents: Reagents like sodium hydroxide, hydroxylamine, and bromine are commonly used.

    Major Products: The major products depend on the specific reaction conditions and substituents present.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: May serve as a lead compound for drug development.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 5-Bromo-3-methylthieno[3,2-d]isoxazole is unique due to its specific substitution pattern, other related compounds include 3-bromo-5-(4-fluorophenyl)isoxazole and 5-bromo-3-methylbenzo[c]isoxazole [3,4]. These compounds share structural similarities but differ in substituents and properties.

Remember that further exploration and experimental validation are essential to fully understand the compound’s potential and applications

Properties

Molecular Formula

C6H4BrNOS

Molecular Weight

218.07 g/mol

IUPAC Name

5-bromo-3-methylthieno[3,2-d][1,2]oxazole

InChI

InChI=1S/C6H4BrNOS/c1-3-4-2-5(7)10-6(4)9-8-3/h2H,1H3

InChI Key

NOOOGOIADPJWQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=C(S2)Br

Origin of Product

United States

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